N-(Azido-PEG3)-N-Boc-PEG3-NHS ester

PROTAC Linker Bioconjugation Click Chemistry

Standard linear heterobifunctional PEG linkers limit researchers to single conjugation events, complicating multi-step assembly of tri-functional PROTACs and bioconjugates. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester resolves this with a branched, heterotrifunctional architecture: • NHS ester for rapid amine conjugation (pH 7.0-7.5) • Azide for orthogonal CuAAC/SPAAC click chemistry • Boc-protected amine for acid-deprotection and third functionalization Enables precise, three-step on-linker assembly; reduces synthetic steps vs. serial linker approaches. Reagent grade, ≥98% purity, stored at -20°C.

Molecular Formula C26H45N5O12
Molecular Weight 619.7 g/mol
Cat. No. B8106127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Boc-PEG3-NHS ester
Molecular FormulaC26H45N5O12
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(9-13-39-17-21-41-19-15-37-11-7-28-29-27)8-12-38-16-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3
InChIKeyKGZHKOJBRRUXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester: A Branched Heterotrifunctional PEG Linker for Stepwise Bioconjugation and PROTAC Synthesis


N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (CAS 2112731-51-6, MW 619.66) is a branched polyethylene glycol (PEG) derivative that belongs to the PROTAC linker family . Unlike simple linear heterobifunctional linkers, this compound is a heterotrifunctional construct, integrating three distinct reactive handles within a single molecule: an N-hydroxysuccinimide (NHS) ester for amine conjugation, an azide group for click chemistry, and a tert-butyloxycarbonyl (Boc)-protected secondary amine [1]. The branched architecture features two PEG3 chains, providing a defined spatial separation between the reactive sites and a total PEG length of 6 ethylene oxide units . This unique combination of functionalities enables orthogonal, stepwise assembly of complex molecular architectures, a capability not offered by simpler linkers such as linear Azido-PEG-NHS or Boc-PEG-NHS esters.

Why N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Cannot Be Replaced by Common Heterobifunctional PEG Linkers


The scientific selection of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester over generic alternatives is driven by its unique heterotrifunctional, branched architecture. Standard linear heterobifunctional PEG linkers—such as Azido-PEG3-NHS ester or Boc-PEG3-NHS ester—each provide only two reactive groups, limiting them to a single conjugation event per terminus . This is a critical limitation in workflows requiring sequential, orthogonal modifications of a single molecular entity, such as attaching two distinct payloads or enabling downstream functionalization after an initial bioconjugation. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester overcomes this by providing three distinct, independently addressable functional groups: an NHS ester for rapid and efficient amine conjugation (optimal pH 7.0-7.5) , an azide for orthogonal click chemistry (CuAAC or SPAAC) , and a Boc-protected amine that remains inert during both NHS and azide reactions, awaiting acid-catalyzed deprotection for a third functionalization step [1]. Substituting this compound with a simpler linker would sacrifice this capacity for ordered, multi-step assembly, necessitating more complex synthetic routes or the use of multiple linkers, thereby reducing overall yield and increasing complexity .

Quantitative Evidence Guide: Verifiable Differentiation of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester


Comparative Reaction Functionality: Heterotrifunctional vs. Linear Heterobifunctional PEG Linkers

A direct head-to-head comparison of functional group count reveals the key architectural differentiation. The target compound, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, possesses three distinct, chemically addressable groups: an NHS ester, an azide, and a Boc-protected amine . This contrasts with the two groups found on typical linear heterobifunctional linkers used for similar applications, such as Azido-PEG3-NHS ester (which contains an azide and an NHS ester) or Boc-PEG3-NHS ester (which contains a Boc-protected amine and an NHS ester) . This single-molecule, three-functionality platform enables a fully orthogonal, three-step conjugation sequence without intermediate cross-reactivity, a feature that linear two-functionality linkers fundamentally cannot provide.

PROTAC Linker Bioconjugation Click Chemistry Stepwise Assembly

Comparative Linker Architecture: Branched vs. Linear PEG Spacer Configuration

The target compound features a branched architecture where two independent PEG3 chains emanate from a central secondary amine, one terminating in the azide group and the other in the NHS ester . This is a direct contrast to the linear topology of a comparator like N-(Azido-PEG2)-N-Boc-PEG4-NHS ester (CAS 2093153-95-6), which also has three functional groups but arranges them with an asymmetric PEG2 and PEG4 chain length . The symmetrical PEG3-PEG3 branched configuration of the target compound provides a balanced, equidistant spatial separation between the conjugation sites, potentially reducing steric hindrance during the assembly of bulky biomolecules like proteins or PROTAC ternary complexes. Asymmetric linkers may introduce a directional bias in the conjugate's geometry.

PROTAC Design Linker Flexibility Ternary Complex Formation Protein Degradation

Class-Level Inference: Predicted Aqueous Solubility Advantage of PEG3-PEG3 Branched Linkers

While a direct experimental logP comparison is unavailable, a class-level inference can be made regarding solubility. The target compound has a calculated logP of 0.1 . The total PEG length (6 ethylene oxide units) places it within a class of PEG linkers (e.g., PEG4, PEG6, PEG8) known to confer superior aqueous solubility compared to linkers with shorter PEG chains or those based on hydrophobic alkyl or aryl spacers [1]. For instance, while direct data is not available for this specific compound, a related PEG-based PROTAC linker with a butyric acid NHS ester has a documented hydrolysis half-life of over 20 minutes at pH 8, underscoring the general stability of this class of compound in aqueous conditions . This is a critical differentiator for procurement when designing molecules for biological assays, where poor solubility can lead to compound aggregation, inaccurate activity measurements, and increased assay noise.

PROTAC Solubility PEG Linker Physicochemical Properties Drug-like Properties

Comparative Orthogonality: Fully Protected Sequential Conjugation vs. Single-Step Conjugation

The presence of the Boc-protected amine in the target compound provides a key orthogonal functionality. A direct comparison can be made with a compound like Azido-PEG3-NHS ester. The Azido-PEG3-NHS ester, after conjugation to a biomolecule via its NHS ester, leaves only the azide group for further modification. In contrast, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, after NHS conjugation and azide-alkyne click chemistry, still retains a protected amine . This Boc group can be subsequently deprotected under mild acidic conditions (e.g., TFA or HCl), revealing a free secondary amine for a third, entirely distinct conjugation step (e.g., with a carboxylic acid or another NHS ester) [1]. This sequence is not possible with the Azido-PEG3-NHS ester, which would require a new linker molecule to be attached for a third functionalization.

Orthogonal Conjugation Boc Deprotection Stepwise Synthesis ADC PROTAC

Optimal Application Scenarios for N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Based on Verifiable Evidence


Stepwise Synthesis of Tri-Functional PROTAC Degraders

This compound is the superior choice for constructing advanced PROTACs that require three distinct functional elements. The evidence confirms it can facilitate a precise, three-step orthogonal assembly: 1) Conjugation of an E3 ligase ligand via the NHS ester; 2) Attachment of a target protein ligand via the azide group using copper-catalyzed or strain-promoted click chemistry; and 3) Deprotection of the Boc group to reveal a secondary amine for conjugation of a third moiety, such as a fluorescent reporter, a solubilizing group, or a second targeting ligand . This stepwise, on-linker assembly is a unique capability that simplifies the synthesis of complex, tri-functional degraders, reducing the number of required synthetic and purification steps compared to using a series of simpler linkers [1]. Procurement of this compound is strategically justified when the research objective involves the creation of a PROTAC with more than two functional components.

Fabrication of Heterobifunctional and Trifunctional Surfaces and Nanoparticles

In materials science and nanotechnology, this linker enables the creation of surfaces with precisely controlled, multifunctional coatings. The NHS ester can be used to anchor the linker to an amine-functionalized surface (e.g., a gold nanoparticle, a polymer bead, or a glass slide) . The remaining azide and protected amine groups then serve as orthogonal, surface-bound handles for subsequent layer-by-layer assembly. This allows for the sequential immobilization of two different biomolecules (e.g., an antibody and a PEG chain for passivation) in a controlled orientation and density . This level of surface engineering control is not possible with standard linear linkers, which would leave only one functional group available after surface attachment. The procurement of this branched, heterotrifunctional linker is therefore essential for developing advanced biosensors, diagnostic arrays, or targeted drug delivery vehicles with multi-component surface architectures.

Construction of Defined Protein-Protein and Protein-Drug Conjugates

The compound is ideally suited for creating well-defined, multifunctional bioconjugates. The evidence supports its use in a workflow where the NHS ester is first reacted with a target protein's surface lysine residues to introduce the linker . The azide group then provides a handle for attaching a second payload (e.g., a cytotoxic drug, a fluorophore, or a polyethylene glycol chain) via click chemistry. Finally, the Boc group can be removed to reveal a free amine, which can be used to attach a third component, such as a purification tag or a targeting ligand . This three-step process yields a highly defined, tri-functional protein conjugate. This capability is a primary driver for procurement in academic and industrial settings where the creation of precise, multi-functional protein therapeutics or research tools is the goal.

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